molecular formula C6H3BrCl2 B155771 2-Bromo-1,3-dichlorobenzene CAS No. 19393-92-1

2-Bromo-1,3-dichlorobenzene

Cat. No.: B155771
CAS No.: 19393-92-1
M. Wt: 225.89 g/mol
InChI Key: UWOIDOQAQPUVOH-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichlorobenzene is an organic compound with the molecular formula C6H3BrCl2. It is a derivative of benzene, where two chlorine atoms and one bromine atom are substituted on the benzene ring. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine substituents on a benzene ring .

Scientific Research Applications

2-Bromo-1,3-dichlorobenzene has several applications in scientific research:

Safety and Hazards

2-Bromo-1,3-dichlorobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing its vapors or dust .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-dichlorobenzene can be synthesized through various methods. One common method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction. This process involves converting the amine group into a diazonium salt, which is then replaced by a bromine atom .

Industrial Production Methods: In industrial settings, the production of this compound often involves electrophilic aromatic substitution reactions. These reactions typically use bromine and chlorine as electrophiles to substitute hydrogen atoms on the benzene ring. The reaction conditions, such as temperature and the presence of catalysts, are carefully controlled to ensure the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Bromo-2,4-dichlorobenzene
  • 1-Bromo-2,5-dichlorobenzene
  • 1-Bromo-2,6-dichlorobenzene

Comparison: 2-Bromo-1,3-dichlorobenzene is unique due to its specific substitution pattern on the benzene ring. This pattern influences its reactivity and the types of reactions it can undergo. Compared to other bromochlorobenzenes, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

2-bromo-1,3-dichlorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3BrCl2/c7-6-4(8)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UWOIDOQAQPUVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3BrCl2
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DSSTOX Substance ID

DTXSID00173006
Record name 1-Bromo-2,6-dichlorobenzene
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Molecular Weight

225.89 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name 1-Bromo-2,6-dichlorobenzene
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CAS No.

19393-92-1
Record name 2-Bromo-1,3-dichlorobenzene
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Record name 1-Bromo-2,6-dichlorobenzene
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Record name 2-Bromo-1,3-dichlorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Bromo-1,3-dichlorobenzene useful in organic synthesis, particularly for reactions involving palladium catalysts?

A1: this compound serves as a valuable reagent in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom allows it to participate in oxidative addition with palladium catalysts, a crucial step in forming carbon-carbon bonds. The two chlorine substituents, due to their electron-withdrawing nature, can influence the reactivity and regioselectivity of these reactions. [, ] For instance, in the palladium-catalyzed direct arylation of 3-substituted thiophenes, this compound shows a preference for bonding at the less sterically hindered C5 position, enabling the synthesis of specific isomers of diarylthiophenes. []

Q2: Can you provide an example of how this compound is used in the synthesis of macrocyclic compounds?

A2: this compound acts as a building block in synthesizing polyaza macrocycles through palladium-catalyzed amination reactions. [] While the specific details of the reaction are not provided in the abstract, this approach likely involves reacting this compound with suitable diamine or polyamine linkers in the presence of a palladium catalyst. The palladium catalyst facilitates the coupling between the bromine atom of this compound and the nitrogen atoms of the amine linkers, ultimately forming the desired macrocyclic structures. []

Q3: How does the structure of this compound relate to its function in the synthesis of zirconium and hafnium complexes for olefin polymerization?

A3: While this compound itself is not directly involved in the final zirconium and hafnium complexes, it serves as a precursor for synthesizing the ligand (2,6-Cl2C6H3NHCH2CH2)2NMe (H2[ArClN2NMe]). [] This ligand is synthesized via a palladium-catalyzed coupling reaction with (H2NCH2CH2)2NH, utilizing the reactivity of the bromine substituent in this compound. [] The resulting triamine ligand with its chlorine substituents plays a crucial role in the stability and activity of the resulting zirconium and hafnium complexes used for 1-hexene polymerization. []

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